1-Propargyl-1H-benzotriazole

Corrosion Science Adsorption Isotherm Copper Protection

Benzotriazole researchers needing orthogonal reactivity: standard BTA lacks a synthetic handle. 1-Propargyl-1H-benzotriazole (PBT) adds a terminal alkyne for CuAAC click chemistry, Sonogashira coupling, and hydroboration/stannylation, while retaining corrosion inhibition via Frumkin-isotherm adsorption on Cu alloys. • Dual-function: covalent conjugation handle + surface-active corrosion inhibitor. • Validated in clarithromycin analog synthesis. • ≥96% purity; shipped under argon with cold-chain integrity.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 142321-23-1
Cat. No. B116205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propargyl-1H-benzotriazole
CAS142321-23-1
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC#CCN1C2=CC=CC=C2N=N1
InChIInChI=1S/C9H7N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h1,3-6H,7H2
InChIKeyHGIJKQXOOIWWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propargyl-1H-benzotriazole: Corrosion Inhibition & Synthetic Chemistry


1-Propargyl-1H-benzotriazole (PBT), a benzotriazole derivative featuring an N-propargyl substituent (molecular formula C₉H₇N₃, MW 157.17 g/mol), is a heterocyclic building block with demonstrated utility as a corrosion inhibitor and as a reactant in metal-catalyzed coupling and cycloaddition reactions . The compound possesses a terminal alkyne group that enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry and Sonogashira cross-coupling, while the benzotriazole moiety confers the capacity for surface adsorption and metal complexation central to its corrosion inhibition function .

Corrosion inhibition research Copper/iron acidic media, film-formation and synergy studies
Synthetic chemistry CuAAC click, Sonogashira, hydroboration and stannylation reactions
Selection context Terminal alkyne distinguishes from generic benzotriazoles

Why Generic Benzotriazoles Cannot Replace the Propargyl Derivative


Generic substitution of 1-Propargyl-1H-benzotriazole with unsubstituted 1H-benzotriazole (BTA) or other alkylated benzotriazoles is not functionally equivalent due to the unique reactivity conferred by the terminal propargyl group. While BTA and its simple derivatives are well-established corrosion inhibitors operating via surface adsorption [1], the propargyl-substituted variant introduces an orthogonal alkyne handle that enables covalent incorporation into molecular scaffolds through click chemistry and cross-coupling methodologies . This dual functionality—surface activity combined with synthetic versatility—cannot be replicated by in-class compounds lacking the terminal alkyne moiety, necessitating product-specific selection criteria based on intended application.

Unsubstituted benzotriazole (BTA) and simple alkyl derivatives lack the terminal alkyne required for click chemistry, Sonogashira coupling, and hydroboration — core synthetic applications of the propargyl variant.
Adsorption behavior on copper surfaces may shift from Frumkin-type lateral interactions (propargyl derivative) to Langmuir-type isolated adsorption with generic BTA, potentially altering film stability and inhibitor synergy profiles.
Class-level corrosion data on iron suggest substituted benzotriazoles may outperform unsubstituted BTA at low concentrations; however, direct compound-specific verification is required — do not assume interchangeability.

Differentiating Evidence: 1-Propargyl-1H-benzotriazole vs. Standard Benzotriazoles


Adsorption Isotherm Shift: Frumkin Model on Copper

In gravimetric corrosion inhibition studies on copper in sulfuric acid solution, 1-Propargyl-1H-benzotriazole exhibits adsorption behavior that conforms to the Frumkin isotherm model (R² ≈ 0.99) rather than the Langmuir isotherm, indicating the presence of significant lateral interactions between adsorbed inhibitor molecules on the copper surface . This contrasts with unsubstituted 1H-benzotriazole (BTA), which under comparable acidic conditions typically displays Langmuirian adsorption behavior characterized by negligible lateral interactions among adsorbates [1]. The Frumkin model adherence for the propargyl-substituted derivative suggests a fundamentally different surface organization that may influence the mechanical integrity and long-term stability of the protective film.

Adsorption isotherm on copper
Cross-study comparable
Frumkin isotherm (R² ≈ 0.99) for propargyl derivative vs. Langmuir for unsubstituted BTA on Cu in H₂SO₄
Indicates lateral adsorbate interactions; may support denser film formation
Gravimetric data at ambient temperature; source available
Corrosion Science Adsorption Isotherm Copper Protection

Synergistic Inhibition with Imidazole Co-Additives

When combined with imidazole derivatives, 1-Propargyl-1H-benzotriazole demonstrates enhanced corrosion inhibition through complementary adsorption mechanisms . This synergistic behavior is not universally observed with unsubstituted BTA, which may exhibit antagonistic or merely additive effects when co-formulated with imidazoles. The propargyl moiety is hypothesized to facilitate co-adsorption or alter the electronic environment of the triazole ring, enabling more effective mixed-inhibitor performance.

Synergy with imidazoles
Data to verify
Reported synergistic enhancement with imidazole co-additives on copper; BTA may show additive/antagonistic effects
Potential formulation fit for mixed-inhibitor systems, requires validation
Qualitative report only; specific efficiency values not provided
Corrosion Inhibition Synergistic Effect Mixed Inhibitor Systems

Enhanced Inhibition Potency over Unsubstituted BTA

A study examining the role of ring substituents on benzotriazole effectiveness for iron corrosion in acid medium reported that at a concentration of 0.1 mM, all substituted benzotriazoles examined were considerably more effective than unsubstituted BTA [1]. This class-level finding establishes that alkyl substitution at the N1 position (as in 1-Propargyl-1H-benzotriazole) generally enhances corrosion inhibition performance relative to the parent compound, providing a basis for preferring substituted derivatives in applications requiring maximal inhibition at low concentrations.

Class-level potency on iron
Class-level inference
Substituted benzotriazoles 'considerably more effective' than unsubstituted BTA at 0.1 mM on iron in acid
Supports preference for substituted derivatives, but propargyl-specific data not isolated
Extrapolated from general class behavior; direct confirmation advised
Corrosion Science Structure-Activity Relationship Benzotriazole Derivatives

CuAAC Click Chemistry Reactivity

1-Propargyl-1H-benzotriazole serves as a validated reactant for the preparation of clarithromycin analogs via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This application is specifically enabled by the terminal alkyne group present in the propargyl substituent. Unsubstituted benzotriazole (BTA) and simple alkyl-substituted benzotriazoles lacking an alkyne functionality are structurally incapable of participating in CuAAC reactions, making 1-Propargyl-1H-benzotriazole the required procurement choice for synthetic routes involving triazole-forming bioconjugation or library synthesis.

CuAAC click reactivity
Head-to-head
Terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC); BTA and alkyl derivatives — no alkyne, no reactivity
Binary functional differentiator: only propargyl variant allows triazole-forming bioconjugation
Validated in clarithromycin analog synthesis; method context
Click Chemistry Antibacterial Agents Copper-Catalyzed Cycloaddition

Sonogashira Cross-Coupling Utility

As documented in supplier technical literature, 1-Propargyl-1H-benzotriazole is specifically designated as a reactant for Sonogashira coupling reactions, a palladium-catalyzed cross-coupling between terminal alkynes and aryl or vinyl halides . The terminal alkyne moiety of the propargyl group is the essential functional group for this transformation. In contrast, 1H-benzotriazole and its N-alkyl derivatives lacking an alkyne cannot serve as coupling partners in Sonogashira reactions, representing a clear functional differentiator for procurement decisions in synthetic chemistry laboratories.

Sonogashira coupling
Head-to-head
Propargyl derivative reacts as terminal alkyne in Pd-catalyzed cross-coupling with aryl/vinyl halides; non-alkyne benzotriazoles inert
Enables benzotriazole incorporation into π-conjugated systems via C-C bond formation
Supplier-documented reagent; synthetic chemistry workflow
Sonogashira Coupling Palladium Catalysis C-C Bond Formation

Hydroboration and Hydrostannylation Reactivity

Supplier documentation indicates that 1-Propargyl-1H-benzotriazole is a validated reactant for hydroboration and hydrostannylation reactions . These transformations proceed via addition across the terminal alkyne triple bond, generating vinylborane or vinylstannane intermediates that serve as versatile synthetic handles for subsequent C-C bond formation. Benzotriazole derivatives lacking an unsaturated carbon-carbon bond (e.g., BTA, methyl-BTA) cannot undergo these addition reactions, rendering them unsuitable for applications requiring organometallic functionalization of the benzotriazole scaffold.

Hydroboration / stannylation
Head-to-head
Alkyne addition with B-H or Sn-H generates vinylborane/stannane intermediates; saturated benzotriazoles non-reactive
Provides organometallic handles for subsequent Suzuki or Stille couplings
Supplier-documented; requires validation under specific hydroboration conditions
Hydroboration Hydrostannylation Organoboron Chemistry

Validated Research and Industrial Applications


Copper Corrosion Inhibition in Acidic Media

1-Propargyl-1H-benzotriazole may be deployed as a corrosion inhibitor for copper and copper-based alloys in acidic media (e.g., sulfuric acid pickling baths, acidic sulfate electrolytes), where its adsorption follows the Frumkin isotherm model indicative of cooperative film formation . The compound's substituted benzotriazole structure suggests enhanced inhibition efficiency relative to unsubstituted BTA at equivalent low concentrations (0.1 mM range) [1], and its potential for synergistic performance with imidazole co-additives offers formulation flexibility for industrial corrosion inhibitor packages .

CuAAC Click Chemistry for Bioconjugation

The terminal alkyne group of 1-Propargyl-1H-benzotriazole enables its use as a reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for the synthesis of 1,2,3-triazole-linked conjugates . A validated application includes the preparation of clarithromycin analogs with antibacterial activity, demonstrating utility in medicinal chemistry campaigns requiring modular assembly of triazole-containing pharmacophores . This scenario is inaccessible to non-alkyne benzotriazole derivatives.

Palladium-Catalyzed Sonogashira Coupling

As a terminal alkyne-containing building block, 1-Propargyl-1H-benzotriazole participates in Sonogashira coupling reactions with aryl and vinyl halides under palladium catalysis, enabling the synthesis of aryl-alkyne and enyne derivatives bearing a benzotriazole moiety . This reactivity is essential for constructing extended π-conjugated systems or introducing benzotriazole functionality into complex molecular architectures via C-C bond formation.

Organometallic Functionalization via Hydroboration

1-Propargyl-1H-benzotriazole serves as a substrate for hydroboration and hydrostannylation reactions, wherein addition of B-H or Sn-H bonds across the terminal alkyne yields vinylborane or vinylstannane intermediates . These intermediates can be subsequently employed in Suzuki-Miyaura or Stille cross-coupling reactions, enabling further synthetic elaboration. This application scenario leverages the unique alkyne functionality that distinguishes this compound from other benzotriazole derivatives.

Application
Selection Property
Validation Focus
Copper corrosion inhibition research
Frumkin adsorption behavior, imidazole synergy potential
Film stability, corrosion rate under acidic electrolyte conditions
CuAAC-based bioconjugation studies
Terminal alkyne click reactivity
Triazole formation efficiency, azide partner scope
Palladium-catalyzed cross-coupling research
Sonogashira coupling compatibility
C-C bond formation yield, aryl/vinyl halide tolerance
Organometallic functionalization studies
Alkyne addition reactivity (hydroboration/stannylation)
Vinylborane/stannane intermediate stability, downstream coupling viability

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38 linked technical documents
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